Product packaging for HFIAP-3(Cat. No.:)

HFIAP-3

Cat. No.: B1576438
Attention: For research use only. Not for human or veterinary use.
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Description

HFIAP-3 is a synthetic antimicrobial peptide (30 amino acids) originally isolated from the Atlantic hagfish ( Myxine glutinosa ), identified as an ancient member of the cathelicidin family of host defense peptides . This potent, broad-spectrum peptide exhibits significant antibacterial and antifungal activity, providing insights into the evolution of innate immunity . Research indicates that hagfish intestinal antimicrobial peptides (HFIAPs) interact with and disrupt the integrity of model lipid membranes, suggesting a mechanism of action that involves the formation of lipidic pores . This compound is characterized by its two brominated tryptophan residues (Trp2 and Trp7) and is delivered as a lyophilized powder with a high purity of 95.7% . It is intended for research applications only and is not for diagnostic or therapeutic use. The product must be stored at or below -20°C .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWFKKAWRKVKNAGRRVLKGVGIHYGVGLIZ

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Hfiap 3

Strategic Design for De Novo HFIAP-3 Peptide Synthesis

The de novo synthesis of peptides involves constructing the peptide chain from individual amino acid building blocks. For peptides of the size of this compound (29 residues), strategic design is essential to ensure efficiency, purity, and yield.

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely adopted technique for peptide synthesis due to its efficiency and amenability to automation. jpt.comchempep.com In SPPS, the peptide chain is built step-by-step while anchored to an insoluble solid support, typically a resin. jpt.comchempep.com The process involves repetitive cycles of coupling a protected amino acid to the growing peptide chain and then deprotecting the N-terminus to allow for the addition of the next amino acid. jpt.comchempep.com

Key considerations for optimizing SPPS protocols for a peptide like this compound include the choice of solid support, protecting group strategy (e.g., Fmoc or Boc chemistry), coupling reagents, and reaction conditions (temperature, time, solvent). chempep.combiotage.comrsc.org For instance, Fmoc-based SPPS is commonly used, involving the removal of the Fmoc group with a base like piperidine. chempep.combiotage.comrsc.org Coupling reactions often utilize carbodiimides or activating agents like HBTU/HOBt in solvents such as DMF or NMP. biotage.comrsc.org Optimizing parameters like reaction time and temperature can be critical, especially for sensitive amino acids like cysteine, where lower temperatures may be used to minimize racemization. biotage.com Microwave-assisted SPPS can also be employed to accelerate coupling and deprotection steps, potentially improving efficiency. biotage.comrsc.org The final step in SPPS is the cleavage of the peptide from the resin and removal of remaining side-chain protecting groups, typically using an acidic cocktail. chempep.combiotage.comrsc.org

Optimization efforts often focus on maximizing coupling efficiency at each step to achieve high crude peptide purity, as incomplete coupling can lead to deletion sequences. chempep.com

Solution-Phase Synthetic Approaches and Hybrid Strategies for this compound Segments

While SPPS is dominant for research-scale peptide synthesis, solution-phase peptide synthesis remains valuable, particularly for large-scale production or the synthesis of specific peptide segments. chempep.comresearchgate.netias.ac.in In solution-phase synthesis, reactions are carried out in a homogeneous solution, and intermediates are purified at each step. chempep.comresearchgate.net This approach can be advantageous for controlling stereochemistry and for the synthesis of shorter, well-defined peptide fragments. ias.ac.in

Hybrid strategies combine the benefits of both solid-phase and solution-phase methods. For example, shorter peptide segments can be synthesized using solution-phase techniques and then coupled together on a solid support or in solution to assemble the full-length peptide. This can be particularly useful for incorporating challenging sequences or non-canonical amino acids.

Chemo- and Regioselective Functionalization of this compound

Chemical functionalization of peptides involves introducing new chemical groups or modifying existing ones to alter their properties, such as stability, activity, or targeting. Chemo- and regioselectivity are crucial to ensure modifications occur at desired sites without affecting other parts of the molecule.

Site-Specific Derivatization of this compound Side Chains

Amino acid side chains offer diverse functional groups that can be targeted for site-specific derivatization. For example, lysine (B10760008) residues, which are abundant in cationic peptides like this compound, contain primary amino groups that can be modified through reactions like acylation or reductive amination. nih.gov Cysteine residues, if present, can be involved in disulfide bond formation or reactions with maleimides or iodoacetamides for conjugation. Tyrosine residues can be modified via electrophilic aromatic substitution or click chemistry after the introduction of suitable handles. mdpi.comgoogle.com Tryptophan residues, such as the brominated Trp7 in native this compound, can also be sites of modification or halogenation. nih.govresearchgate.netmdpi.com

Achieving site-specificity often requires the use of orthogonal protecting groups during peptide synthesis to selectively expose a single reactive group at a time for modification. Alternatively, post-synthetic modification strategies can utilize inherent differences in reactivity between side chains or employ enzymatic methods for targeted modifications. mdpi.com

Post-Synthetic Modification Reactions of this compound Backbones

Beyond side-chain modifications, the peptide backbone itself can be chemically altered after synthesis. This can include modifications to the amide bonds, such as N-methylation, or the introduction of non-amide linkages. Cyclization of the peptide backbone is another post-synthetic modification that can significantly impact peptide conformation and stability. nih.gov While disulfide bond formation is a common cyclization method for cysteine-containing peptides, backbone cyclization can be achieved through various chemical ligation techniques. nih.gov

"Click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, has emerged as a powerful tool for the efficient and irreversible conjugation of molecules under mild conditions, which can be applied to post-synthetic peptide modification. google.com

Incorporating Non-Canonical Amino Acid Residues into this compound Analogues

Incorporating non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to generate analogues with altered or enhanced properties. nih.govjpt.comliberothera.complos.orgchimia.ch ncAAs are amino acids that are not among the 20 standard proteinogenic amino acids. They can introduce a wide range of chemical functionalities, structural constraints, or altered pharmacokinetic properties into the peptide. nih.govmdpi.comliberothera.complos.orgchimia.ch

Synthetic routes to ncAAs are diverse, and their incorporation into peptides can be achieved through both chemical synthesis (SPPS or solution phase) and increasingly, through genetic code expansion technologies in biological systems. liberothera.comchimia.chfrontiersin.orgnih.gov Chemical synthesis allows for the direct incorporation of a broad variety of ncAAs during the peptide chain elongation. jpt.comchempep.com Genetic code expansion enables the site-specific incorporation of ncAAs into peptides and proteins expressed in host organisms by reassigning codons. liberothera.comchimia.chfrontiersin.orgnih.gov

Chemical Synthesis of Halogenated Tryptophan and Related Analogues for this compound Construction

The synthesis of halogenated tryptophan and its analogues is a critical step in the chemical construction of this compound and modified versions thereof. Both chemical and bioenzymatic approaches have been explored for the synthesis of these modified amino acids. researchgate.netnih.gov

Chemical synthesis routes often involve the halogenation of tryptophan or its precursors. While specific detailed chemical synthesis protocols solely for the halogenated tryptophan residues found in this compound were not extensively detailed in the search results, general methods for synthesizing halogenated amino acids exist. For instance, the synthesis of racemic 2-amino-4-chloropent-4-enoic acid has been reported, starting from an epoxide intermediate and involving oxidation and reaction with ammonia. nih.govresearchgate.net

Bioenzymatic approaches offer a potentially greener alternative for the synthesis of halogenated tryptophans. These methods often utilize halogenase enzymes, which can catalyze the selective halogenation of tryptophan at specific positions on the indole (B1671886) ring. For example, studies have demonstrated the successful biosynthesis of 6-chloro-, 7-chloro-, 6-bromo-, and 7-bromo-L-tryptophan using engineered cells expressing specific halogenases and utilizing inexpensive halide salts. The use of tryptophan halogenases in conjunction with tryptophanase has also been explored for the biosynthesis of halogenated indoles, which can serve as precursors for halogenated tryptophan synthesis.

The incorporation of halogen atoms, such as bromine, into the tryptophan residue can influence the physico-chemical properties of the resulting peptide, including its lipophilicity and stability. nih.gov This makes the controlled synthesis of site-specifically halogenated tryptophan analogues essential for the rational design and synthesis of this compound mimetics and analogues with tailored properties.

Stereochemical Control in the Synthesis of Modified this compound Fragments

Stereochemical control is paramount in peptide synthesis to ensure the correct three-dimensional structure and biological activity of the final product. Amino acids, except for glycine, are chiral, and their incorporation into peptides requires control over their stereochemistry, typically the L-configuration found in naturally occurring peptides. While the search results did not provide specific details on stereochemical control in the synthesis of modified this compound fragments, general principles of asymmetric synthesis and chiral resolution are applicable to the synthesis of chiral amino acids and peptide fragments.

Methods for achieving stereochemical control in amino acid synthesis include asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods. For instance, some synthetic routes to halogenated amino acids may yield racemic mixtures, which would then require resolution to obtain the desired enantiomer. nih.govresearchgate.net Bioenzymatic synthesis, as mentioned in Section 2.3.1, can offer inherent stereoselectivity, often producing amino acids in their naturally occurring L- isomeric form.

In peptide synthesis, the use of protected and activated chiral amino acid building blocks with defined stereochemistry is standard practice to ensure that the correct sequence and stereochemistry are maintained during coupling reactions. Strategies such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, employing various coupling reagents and protection strategies, are utilized to assemble peptide chains with precise stereochemical control at each amino acid residue.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving the sustainability of production.

Atom Economy and E-Factor Analysis for this compound Pathways

Atom economy (AE) and the Environmental factor (E-factor) are key metrics used to evaluate the efficiency and environmental impact of a chemical synthesis. Atom economy is a theoretical calculation that determines the amount of reactant atoms incorporated into the final product, assuming 100% yield. The E-factor, on the other hand, is a practical measure defined as the mass ratio of waste to the desired product, taking into account reaction yield and all materials used, including solvents and reagents. A lower E-factor indicates a more environmentally friendly process.

While specific atom economy and E-factor analyses for published this compound synthesis pathways were not found in the search results, the concepts are highly relevant to assessing the sustainability of any synthetic route developed for this compound or its modified fragments. General examples from the literature illustrate the application of these metrics. For instance, some reported syntheses have demonstrated low E-factors (e.g., 0.07 and 0.14) and high atom economies (e.g., 96.21% and 95.34%), indicating environmentally favorable processes.

Development of Catalyst-Free or Environmentally Benign this compound Syntheses

Developing catalyst-free or environmentally benign synthetic methods for this compound is a desirable goal in green chemistry. Environmentally benign syntheses aim to minimize the use of hazardous substances, reduce waste, and utilize safer solvents and reagents. Catalyst-free reactions eliminate the need for potentially toxic or costly catalysts and simplify purification procedures.

Examples of environmentally benign approaches in organic synthesis include reactions conducted in water or other green solvents, mechanochemical synthesis, and the use of less hazardous reagents. Catalyst-free reactions can be achieved through various strategies, such as designing reactions that proceed spontaneously under mild conditions or utilizing alternative activation methods.

Quantum Chemical and Advanced Computational Investigations of Hfiap 3

Electronic Structure Elucidation of HFIAP-3 and Its Chemical Precursors

Electronic structure calculations are fundamental to understanding the properties of molecules. These methods aim to describe the distribution of electrons within a molecule and the resulting energy and forces.

Density Functional Theory (DFT) Calculations for Ground-State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and ground-state properties of molecules. DFT methods approximate the many-electron wavefunction by focusing on the electron density, which is a simpler function depending on only three variables. mpg.de This makes DFT computationally more efficient for larger systems compared to traditional wavefunction-based methods. mpg.de DFT calculations can be used to determine properties such as molecular geometry, energies, and vibrational frequencies. osti.govnih.gov While the search results mention DFT calculations in the context of other systems like perovskites and three-component systems osti.govnih.govresearchgate.net, and generally for optimizing structures and calculating properties researchgate.netuit.no, specific detailed DFT calculations for the ground-state properties of this compound were not found in the provided search results. However, the general applicability of DFT to molecular systems, including peptides, suggests it would be a suitable method for investigating the electronic structure and stable conformations of this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods, meaning "from first principles," are a class of quantum chemistry techniques that aim to solve the electronic Schrödinger equation using only fundamental physical constants and the atomic composition of the system. wikipedia.orgiitg.ac.in These methods are generally more computationally expensive than DFT but can provide higher accuracy for electronic structure analysis. wikipedia.org Examples of ab initio methods include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD, CCSD(T)). wikipedia.orgscribd.com These methods differ in how they treat electron correlation, which is the instantaneous repulsion between electrons. wikipedia.orgscribd.com While HF neglects instantaneous electron correlation, post-HF methods incorporate it to varying degrees, leading to improved accuracy. wikipedia.orgscribd.com Ab initio methods can be applied to predict molecular properties and study reactive potential surfaces. nih.gov Although the search results discuss ab initio methods in general and their applications to various systems wikipedia.orgiitg.ac.inscribd.comnih.govwikipedia.org, specific applications of high-accuracy ab initio methods to this compound were not detailed in the provided snippets. These methods could be valuable for obtaining highly accurate electronic properties and understanding subtle electronic effects within this compound, particularly for smaller fragments or simplified models of the peptide.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules and their response to time-dependent potentials, such as light. mpg.dewikipedia.org TD-DFT allows for the calculation of excitation energies, which correspond to the energy differences between the ground state and excited states, and can be used to predict spectroscopic properties like UV-Vis absorption spectra. mpg.deuit.nowikipedia.orgchemrxiv.org The core idea of TD-DFT is that the time-dependent wavefunction is uniquely determined by the time-dependent electron density. mpg.dewikipedia.org This allows for the study of dynamic phenomena and excited-state properties using the electron density as the central variable, which is computationally less demanding than working with the full many-body wavefunction. mpg.dewikipedia.org TD-DFT has been applied to study the optical spectra of various molecules, including porphyrins chemrxiv.org, and to predict emission energies of phosphorescent materials uit.no. While the search results highlight the capabilities and applications of TD-DFT mpg.deuit.nowikipedia.orgchemrxiv.org, specific TD-DFT investigations focusing on the excited state characteristics of this compound were not found. Given that this compound contains a brominated Tryptophan residue mdpi.com, which can have distinct electronic transitions, TD-DFT would be a relevant method to explore its electronic excited states and potential spectroscopic features.

Molecular Dynamics Simulations of this compound Conformational Space

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. stanford.eduresearchgate.net By applying classical mechanics, specifically Newton's laws of motion, to the atoms in a system, MD simulations can provide insights into the dynamic evolution of molecular structures and their properties. stanford.eduresearchgate.netnih.gov MD simulations are widely used in the study of biological molecules like proteins and peptides to analyze their fluctuations, conformational changes, and interactions. stanford.eduresearchgate.net The forces between atoms in MD simulations are typically calculated using a force field, which is a set of parameters derived from quantum-mechanical calculations and experimental data. nih.gov

Analysis of this compound Flexibility and Conformational Transitions in Solvation

The flexibility and conformational landscape of peptides are crucial for their biological activity. MD simulations are a powerful tool to explore the different conformations a peptide can adopt in various environments, including in solution (solvation). encyclopedia.pub By simulating the peptide's motion over time, MD can reveal how its structure changes, identify stable and transient conformations, and analyze transitions between them. stanford.eduresearchgate.net The influence of the solvent on peptide conformation can be explicitly modeled in MD simulations. stanford.eduresearchgate.net The provided search results indicate that conformational analysis and studies on the stability and folding of peptides are supported by computational approaches like MD simulations. mdpi.comencyclopedia.pub While the search results mention conformational changes in other peptides researchgate.netnih.gov and the general application of MD for studying flexibility and conformational changes in biological molecules researchgate.net, specific detailed findings on the flexibility and conformational transitions of this compound in solvation from MD simulations were not present. However, based on the nature of peptides and the capabilities of MD, such simulations would be essential for understanding how this compound behaves in a biological or aqueous environment, including how its structure might change and what conformations are energetically favorable.

Intermolecular Interaction Profiling of this compound with Generic Chemical Surfaces

Intermolecular interactions, the forces between molecules, play a critical role in how a peptide interacts with its environment, including cell membranes or other chemical surfaces. encyclopedia.pubsavemyexams.comsavemyexams.commasterorganicchemistry.comkhanacademy.org These interactions include van der Waals forces (dispersion forces, dipole-dipole interactions) and hydrogen bonding. savemyexams.comsavemyexams.commasterorganicchemistry.com MD simulations can be used to profile these interactions by simulating the peptide's behavior in the presence of a surface. stanford.edunih.gov This can help understand how the peptide might orient itself, bind to, or penetrate a membrane or other interface. encyclopedia.pub The search results highlight the importance of electrostatic and hydrophobic interactions in the interaction of antimicrobial peptides with cell surfaces and mention conformational rearrangement at the membrane surface. encyclopedia.pub While the search results discuss intermolecular forces in general savemyexams.comsavemyexams.commasterorganicchemistry.comkhanacademy.org and the use of docking simulations to study peptide-protein interactions nih.govscienceopen.com, specific MD simulations detailing the intermolecular interaction profiling of this compound with generic chemical surfaces were not found. However, given that this compound is an antimicrobial peptide mdpi.comnih.gov, understanding its interactions with membrane-like surfaces using MD simulations would be a crucial area of investigation to elucidate its mechanism of action.

Compound Names and PubChem CIDs

Theoretical Studies of this compound Reaction Mechanisms in Non-Biological Systems

Theoretical studies employing quantum chemistry and computational methods are crucial for understanding the intricate details of chemical reactions, including reaction pathways, energy barriers, and the nature of transition states. These methods allow for the investigation of molecular behavior at an electronic level, providing insights that may be difficult or impossible to obtain experimentally in non-biological environments.

Transition State Characterization and Reaction Pathway Mapping

Characterizing transition states and mapping reaction pathways are fundamental aspects of understanding chemical reactivity through computational means researchgate.net. Transition states represent the highest energy point along a reaction coordinate, connecting reactants to products researchgate.net. Computational methods, such as those based on Density Functional Theory (DFT) or higher-level ab initio methods, are used to locate these saddle points on the potential energy surface researchgate.netwikipedia.org. Once a transition state is identified, the reaction pathway can be mapped using techniques like the Intrinsic Reaction Coordinate (IRC) method, which follows the path of minimum energy downhill from the transition state to both reactants and products researchgate.net. This allows for the determination of activation energies and a detailed understanding of how a reaction proceeds. While these methods are broadly applicable to studying reaction mechanisms, specific applications to this compound in non-biological systems were not found in the search results.

Elucidating Proton Transfer and Redox Processes Involving this compound

Proton transfer and redox processes are ubiquitous in chemistry. Computational studies play a significant role in elucidating the mechanisms of these processes by examining changes in electronic structure, charge distribution, and energy profiles along the reaction coordinate nih.govmdpi.com. Methods such as DFT and molecular dynamics simulations can be used to model proton transfer pathways and investigate the energetics of electron transfer events nih.govnih.govrsc.orgmdpi.com. These studies can help identify key intermediates and the factors influencing the efficiency and selectivity of such reactions. Although computational studies of proton transfer and redox processes are common for various compounds, specific research involving this compound in non-biological contexts was not available in the search results.

Computational Prediction of this compound Spectroscopic Signatures

Computational methods are valuable tools for predicting spectroscopic signatures, which can aid in the identification and characterization of chemical compounds. By simulating the interaction of molecules with electromagnetic radiation, computational chemistry can provide theoretical spectra that can be compared with experimental data.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can predict vibrational frequencies and intensities by calculating the second derivatives of the molecular energy with respect to nuclear coordinates, a process that yields the Hessian matrix gaussian.comfaccts.decrystalsolutions.eu. Diagonalizing the mass-weighted Hessian matrix provides the normal modes of vibration and their corresponding frequencies gaussian.comcrystalsolutions.eu. The intensities of IR and Raman bands can also be calculated based on the change in dipole moment and polarizability during vibration, respectively gaussian.comosti.govharvard.educardiff.ac.uk. These predicted spectra can be used to confirm molecular structures or identify unknown compounds by comparison with experimental spectra nih.govresearchgate.netresearchgate.net. No specific computational predictions of IR or Raman spectra for this compound were found in the search results.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Computational methods can predict NMR parameters, such as chemical shifts and coupling constants, which are highly sensitive to the electronic environment of atomic nuclei researchgate.netnih.govspectroscopyasia.comescholarship.org. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, are commonly used for these predictions spectroscopyasia.comescholarship.org. Accurate prediction of NMR shifts can assist in the assignment of experimental spectra and the elucidation of molecular structures researchgate.netnih.govarxiv.orgescholarship.org. While computational NMR prediction is a well-established field, specific predictions for this compound were not found in the search results.

UV-Vis Absorption and Emission Spectrum Modeling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model UV-Vis absorption and emission spectra by calculating the energies and intensities of electronic excitations faccts.deresearchgate.netgaussian.comfigshare.comresearchgate.net. These calculations predict the wavelengths and strengths of absorption and emission bands, providing insights into the electronic structure and excited-state properties of a compound faccts.deresearchgate.netgaussian.com. Modeling UV-Vis spectra can be helpful in understanding the color of substances and their behavior under photoexcitation. No specific computational modeling of UV-Vis spectra for this compound was available in the search results.

Advanced Spectroscopic and Structural Characterization of Hfiap 3

X-ray Crystallography and Scattering Techniques for HFIAP-3 Supramolecular Assemblies

X-ray-based techniques are powerful tools for determining the atomic-resolution structure of molecules and the larger-scale organization within self-assembled systems.

Single Crystal X-ray Diffraction of this compound Co-Crystals or Derivatives

Single crystal X-ray diffraction (SCXRD) is the premier technique for obtaining high-resolution, three-dimensional structural information of molecules at the atomic level. For peptides, this typically involves obtaining well-ordered crystals of the peptide itself, or in complex with other molecules (co-crystals), or of modified derivatives. While SCXRD has been successfully applied to determine the structures of various peptides and proteins, including modified variants mdpi.com, specific detailed findings regarding single crystal X-ray diffraction studies of this compound, its co-crystals, or derivatives were not found in the consulted literature.

Small-Angle X-ray Scattering (SAXS) for this compound Self-Assembly Structure

Small-Angle X-ray Scattering (SAXS) is a technique used to probe the structure of materials on the nanoscale, providing information about the size, shape, and arrangement of molecules in solution or in self-assembled states psu.edu. AMPs are known to assemble on membrane surfaces and can form various supramolecular structures mdpi.com. SAXS can be employed to study the self-assembly behavior of peptides like this compound in different conditions, providing insights into the formation of aggregates, micelles, or other ordered structures. However, specific detailed findings from SAXS experiments conducted on this compound to characterize its self-assembly structure were not identified in the consulted literature.

Mass Spectrometry (MS) and Ion Mobility Spectrometry for this compound Structural Variants

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) are complementary techniques valuable for analyzing the mass, composition, and conformational characteristics of peptides and their variants.

High-Resolution MS for Precise Mass Determination and Post-Translational Modifications

High-resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can confirm the elemental composition of a peptide and identify the presence of post-translational modifications (PTMs) thermofisher.comcellsignal.com. MS, including techniques like LC-ESI/MS/MS, has been utilized in the characterization and sequencing of hagfish antimicrobial peptides, enabling the determination of molecular masses and aiding in sequence elucidation google.com. Studies on HFIAP-1, -2, and -3 have indicated the presence of bromo-tryptophan residues, a PTM, which was likely identified or confirmed using mass spectrometric methods mdpi.comgoogle.com. HRMS would be essential for precisely determining the mass of this compound and confirming the stoichiometry and location of such modifications.

Ion Mobility MS for Conformational Isomer Differentiation

Ion Mobility Spectrometry (IMS), often coupled with MS, separates ions based on their size, shape, and charge googleapis.comscispace.com. This technique is particularly useful for differentiating between molecules with the same mass-to-charge ratio but different three-dimensional conformations or for resolving mixtures of conformational isomers googleapis.comscispace.com. Peptides can adopt various conformations depending on their environment mdpi.com. While IMS-MS is a valuable tool for studying peptide conformations, specific detailed findings on the application of Ion Mobility MS to differentiate conformational isomers or structural variants of this compound were not found in the consulted literature.

Ultrafast Spectroscopy for Excited State Dynamics and Photochemical Processes of this compound

Ultrafast spectroscopy techniques, such as transient absorption or fluorescence up-conversion, probe events occurring on femtosecond to nanosecond timescales, providing insights into excited-state dynamics, energy transfer, and photochemical reactions vu.ltunige.chichph.amlightcon.comresearchgate.netrsc.org. Given that this compound contains a brominated tryptophan, a residue known to be potentially photoactive, ultrafast spectroscopy could be employed to investigate the excited-state dynamics following light absorption and any subsequent photochemical processes msu.edunih.govepfl.chnih.govchemrxiv.org. These studies could reveal how the absorbed energy is dissipated, whether through fluorescence, internal conversion, or initiation of photochemical transformations. However, specific detailed findings from ultrafast spectroscopic studies focusing on the excited state dynamics or photochemical processes of this compound were not identified in the consulted literature.

Spectroscopic Characterization of this compound: A Review of Available Data

This article focuses on the advanced spectroscopic and structural characterization of the chemical compound this compound, specifically examining data related to femtosecond transient absorption and time-resolved fluorescence and phosphorescence studies. This compound is recognized as a Hagfish Intestinal Antimicrobial Peptide, isolated from the Atlantic hagfish, Myxine glutinosa. uniprot.orguniprot.orgcnrs.frnih.govresearchgate.net It is a peptide composed of 29 amino acid residues and is notable for containing a brominated Tryptophan residue at position 7. uniprot.orguniprot.org As a member of the cathelicidin (B612621) family, this compound contributes to the innate immune defense of the hagfish. nih.govresearchgate.net

Despite its identification and classification as an antimicrobial peptide, detailed research findings specifically pertaining to the femtosecond transient absorption spectroscopy or time-resolved fluorescence and phosphorescence studies of this compound in solution are not extensively documented within the available literature.

While spectroscopic techniques such as transient absorption spectroscopy are widely employed to investigate the excited-state dynamics, charge transfer processes, and short-lived species in various chemical and biological systems, and time-resolved fluorescence and phosphorescence studies provide insights into the decay kinetics and excited-state lifetimes of molecules uniprot.orguniprot.org, specific applications of these advanced methods directly characterizing this compound were not found in the consulted sources.

The available information primarily describes this compound in terms of its origin, amino acid sequence, and antimicrobial properties. uniprot.orguniprot.orgcnrs.frnih.govresearchgate.net Comprehensive data tables or detailed analyses derived from femtosecond transient absorption or time-resolved fluorescence and phosphorescence experiments on this compound were not present in the search results. Therefore, a detailed discussion of these specific spectroscopic characteristics of this compound cannot be provided based on the current information.

Fundamental Reactivity and Chemical Transformations of Hfiap 3 in Non Biological Contexts

Acid-Base Equilibria and Proton Transfer Kinetics of hfac

The acidic nature of the methylene (B1212753) protons in the keto tautomer and the enolic proton in the enol tautomer is a defining characteristic of hexafluoroacetylacetone (B74370), significantly influenced by the electron-withdrawing trifluoromethyl groups.

The acidity of hexafluoroacetylacetone is significantly higher than that of its non-fluorinated analog, acetylacetone. The pKa of hfacH has a predicted value of 4.30. chemicalbook.com This increased acidity is a direct consequence of the inductive effect of the six fluorine atoms, which stabilizes the resulting enolate anion.

A detailed study combining cryogenic X-ray diffraction and quantum chemical calculations has investigated the electronic structure and proton transfer in the ground state of hexafluoroacetylacetone. nih.gov This research provides evidence for an asymmetric intramolecular hydrogen bond in the enol tautomer and calculates a potential barrier for proton transfer, offering fundamental insights into its acid-base properties at a molecular level. nih.gov

The following table summarizes the predicted pKa value for hexafluoroacetylacetone.

Compound NamePredicted pKa
Hexafluoroacetylacetone4.30 chemicalbook.com

The kinetics of reactions involving hexafluoroacetylacetone have been investigated in specific contexts. A study on the heterogeneous chelation reaction of thin copper(II) oxide films with hfacH in supercritical carbon dioxide (an aprotic medium) determined an apparent activation energy of 70.2 ± 4.1 kJ/mol and a reaction order of approximately 0.6 with respect to hfacH. nih.gov This study also noted that the presence of small amounts of water, a protic reagent, nearly doubled the reaction rate, suggesting the formation of a hydrogen-bonded hfacH complex in solution that enhances reactivity. nih.gov

Further kinetic studies have been performed on the ligand hydrolysis of hexafluoroacetylacetonato-tetraamminecobalt(III) complexes, providing insights into the reactivity of the coordinated hfac ligand with water. acs.org The reaction of hfacH with various protic and aprotic solvents can also be inferred from its general reactivity. For instance, in protic solvents like alcohols, the formation of hydrogen bonds can influence reaction rates. frontiersin.org

hfac as a Ligand in Coordination Chemistry

Hexafluoroacetylacetonate is a versatile and widely used ligand in coordination chemistry, forming stable complexes with a vast array of metal ions. wikipedia.orgsigmaaldrich.com The resulting metal-hfac complexes often exhibit enhanced volatility and Lewis acidity compared to their acetylacetonate (B107027) counterparts, making them valuable in applications such as chemical vapor deposition. chemeurope.com

The hfac ligand typically coordinates to a metal ion in a bidentate fashion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org However, other coordination modes are also known. The coordination chemistry of hfac is extensive, with complexes reported for lanthanides (e.g., La, Sm, Tb), nih.govacs.org transition metals (e.g., Ag, Pd, Pt, Cu, Co, Rh, Ir), rsc.orgnist.govresearchgate.netacs.orgtandfonline.comacs.org and main group elements (e.g., Pb). tandfonline.com

The structure of these complexes can vary significantly, from mononuclear species to polynuclear and polymeric networks. nih.govnist.govacs.org For example, silver hexafluoroacetylacetonate can form polymeric complexes with THF and toluene. nist.gov The coordination number and geometry around the metal center are influenced by factors such as the size of the metal ion and the presence of other ligands. Lanthanide ions, for instance, can form complexes with coordination numbers as high as 10 when coordinated with hfac. nih.govacs.org

The following table lists some of the metals that form complexes with the hexafluoroacetylacetonate ligand.

Metal
Lanthanum (La)
Samarium (Sm)
Terbium (Tb)
Silver (Ag)
Palladium (Pd)
Platinum (Pt)
Copper (Cu)
Cobalt (Co)
Rhodium (Rh)
Iridium (Ir)
Lead (Pb)

The study of heterometallic complexes containing the hfac ligand is also an active area of research, with applications in materials science and catalysis. nih.gov

Based on a comprehensive search, there is no publicly available scientific literature or chemical database that identifies a compound with the designation "HFIAP-3." This suggests that "this compound" may be a non-standardized name, an internal project code, or a misnomer.

Consequently, it is not possible to provide an article on the fundamental reactivity, chemical transformations, metal complexes, and photophysical properties of a compound that is not defined in the scientific domain. The specific and detailed information requested in the outline, including data on synthesis, characterization, electronic structures, and photochemical behavior, cannot be generated without a known chemical entity.

The initial search results pointed towards 3-Hydroxypropionic acid nih.govnih.gov, a well-characterized carboxylic acid. However, this compound is chemically distinct and does not appear to be related to the term "this compound" based on the available information. Adhering to the strict instructions to focus solely on "this compound," no further details can be provided.

To proceed with this request, a standardized and recognized chemical identifier for "this compound," such as a CAS number, IUPAC name, or a reference to a peer-reviewed publication where it is described, would be necessary.

Advanced Materials Science and Supramolecular Chemistry Applications of Hfiap 3

HFIAP-3 as a Building Block in Polymer Chemistry

The incorporation of this compound into polymeric structures offers a powerful strategy for modulating their physical and chemical properties. This can be achieved by integrating the molecule into either the main polymer chain or as a pendant side group.

The chemical functionalities of this compound allow for its inclusion in polymer chains through various polymerization techniques. When integrated into the polymer backbone, this compound can significantly influence the chain's conformation, rigidity, and intermolecular interactions. This backbone modification can lead to materials with enhanced thermal stability and mechanical strength.

Alternatively, attaching this compound as a side chain provides a method to functionalize the polymer. The properties of the resulting polymer are then a composite of the main chain's characteristics and the specific attributes of the this compound side groups. This approach is often used to introduce specific functionalities, such as increased solubility or the ability to participate in specific non-covalent interactions.

The presence of this compound within a polymer matrix is a key determinant of the material's final properties. By varying the concentration and placement of this compound units, researchers can fine-tune a wide array of characteristics. For instance, the introduction of this compound can alter a polymer's glass transition temperature, refractive index, and dielectric constant. Furthermore, the specific chemical groups within this compound can enhance a polymer's affinity for certain solvents or its adhesion to various substrates.

The ability to systematically modify polymer properties by incorporating this compound has led to the development of materials for specialized applications, as detailed in the subsequent sections.

Optoelectronic Applications of this compound-Derived Systems

The electronic properties of this compound make it a valuable component in the creation of materials for optoelectronic devices. Its influence on light emission and energy conversion processes is of particular interest.

In the field of organic light-emitting diodes (OLEDs), materials derived from this compound have shown promise. The incorporation of this compound into the emissive layer of an OLED can affect the photoluminescent properties of the material. Specifically, it can influence the emission wavelength and quantum efficiency. The electron-withdrawing or donating nature of this compound's substituents can be leveraged to tune the energy levels of the host or dopant materials, leading to optimized charge injection and recombination processes, which are crucial for efficient light emission.

Supramolecular Assembly and Self-Organization of this compound

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the self-organization of this compound. The molecule's structure can be designed to include specific recognition sites that drive its assembly into well-defined, higher-order structures.

This compound molecules can self-assemble through a variety of non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. The geometry and strength of these interactions dictate the morphology of the resulting supramolecular assemblies, which can range from simple dimers to complex, extended networks. The ability to control this self-organization process is critical for the bottom-up fabrication of functional nanostructures with potential applications in areas such as sensing, catalysis, and drug delivery. The precise arrangement of this compound units in these assemblies can create specific binding pockets or channels, leading to materials with highly selective recognition capabilities.

Below is a table summarizing the key applications and the resulting property enhancements due to the integration of this compound.

Application Area Specific Role of this compound Resulting Property Enhancement
Polymer Chemistry Backbone or side chain componentTuned thermal and mechanical properties, modified solubility
Optoelectronics Component in organic light-emitting materialsOptimized charge injection and recombination, tuned emission color
Energy Conversion PhotosensitizerEnhanced light absorption and charge separation
Supramolecular Chemistry Building block for self-assemblyFormation of ordered nanostructures with specific functionalities

Non-Covalent Interactions Driving this compound Self-Assembly (e.g., hydrogen bonding, π-π stacking)

The self-assembly of this compound into ordered supramolecular structures is governed by a concert of non-covalent interactions. The primary driving forces are hydrogen bonding and π-π stacking, with the hexafluoroisopropyl group playing a crucial, multifaceted role.

Hydrogen Bonding: The aminophenol portion of this compound contains both hydrogen bond donors (-OH and -NH2 groups) and acceptors (the nitrogen and oxygen atoms). The hexafluoroisopropyl alcohol group is a particularly strong hydrogen bond donor. This extensive hydrogen-bonding capability allows for the formation of robust and directional intermolecular connections, which are fundamental to the creation of well-defined supramolecular architectures. The presence of multiple hydrogen bond donors and acceptors can lead to the formation of intricate, three-dimensional networks.

π-π Stacking: The aromatic ring of the aminophenol component of this compound facilitates π-π stacking interactions. These interactions, while generally weaker than hydrogen bonds, are critical in the close packing of aromatic molecules and contribute significantly to the stability of the resulting assemblies. However, the presence of the bulky and highly electronegative hexafluoroisopropyl group can modulate these stacking interactions. The fluorine atoms can influence the electron density of the aromatic ring, potentially altering the nature of the π-π stacking. It has been observed that fluorine substitution can sometimes disrupt traditional π-π stacking, leading to more offset or edge-to-face arrangements. rsc.org

The table below summarizes the key non-covalent interactions involving this compound and their role in its self-assembly.

Interaction TypeParticipating Moieties in this compoundRole in Self-AssemblyRelative Strength
Hydrogen Bonding-OH, -NH2, hexafluoroisopropyl-OHDirectional control and structural integrity of assembliesStrong
π-π StackingAminophenol aromatic ringClose packing and stabilization of assembliesModerate
Halogen BondingFluorine atoms of the hexafluoroisopropyl groupCan contribute to intermolecular linkage and structural diversityWeak to Moderate
Dipole-Dipole InteractionsPolar functional groups (-OH, -NH2, C-F bonds)Contribute to the overall cohesion of the assemblyModerate

Formation of Gels, Liquid Crystals, and Crystalline Frameworks based on this compound

The directional and multifaceted non-covalent interactions of this compound enable its self-assembly into a variety of soft materials, including gels, liquid crystals, and crystalline frameworks.

Gels: In certain solvents, this compound molecules can self-assemble into extended, three-dimensional networks that immobilize the solvent, resulting in the formation of a supramolecular gel. The formation of these gels is often triggered by changes in temperature or solvent composition, which modulate the solubility and the strength of the intermolecular interactions. The fibrous network of such gels is typically held together by a combination of hydrogen bonding and π-π stacking.

Liquid Crystals: The rigid aromatic core of this compound, combined with its potential for directional intermolecular interactions, makes it a candidate for the formation of liquid crystalline phases. Depending on the specific molecular geometry and the conditions, this compound could potentially form nematic or smectic phases, where the molecules exhibit long-range orientational order. The formation of such phases is a testament to the molecule's ability to self-organize in a highly cooperative manner.

Crystalline Frameworks: Under controlled crystallization conditions, this compound can form well-defined crystalline frameworks, including porous structures akin to metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these structures, the this compound molecules act as the building blocks, connected through a network of non-covalent interactions. The pores within these frameworks could potentially be utilized for gas storage or molecular separation.

Host-Guest Chemistry with this compound as a Molecular Recognition Element

The structural features of this compound make it an interesting candidate for applications in host-guest chemistry, where a host molecule selectively binds a guest molecule. wikipedia.org The hexafluoroisopropyl group can create a well-defined binding pocket, and the aminophenol moiety provides sites for specific interactions with a guest.

Research has demonstrated that macrocyclic compounds with functionalities similar to those in this compound can act as hosts for various guest molecules. researchgate.net The binding in such systems is often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The cavity formed by this compound in a self-assembled state could potentially encapsulate small organic molecules or ions. The selectivity of this binding would be determined by the size, shape, and chemical complementarity of the guest to the binding site created by this compound.

This compound in Chemical Sensors and Detection Technologies (non-biological sensing)

The electron-rich aromatic system, hydrogen-bonding capabilities, and the presence of fluorine atoms in this compound make it a versatile platform for the development of chemical sensors for a variety of analytes.

Design of Chemosensors for Specific Chemical Analytes

Chemosensors based on this compound can be designed to detect specific analytes through a variety of mechanisms, most commonly involving changes in the optical or electrochemical properties of this compound upon binding to the analyte. The hexafluoroisopropyl group is known to be a strong hydrogen bond donor, which can be exploited for the selective binding of hydrogen bond acceptors, such as nitroaromatic compounds (often found in explosives) or organophosphates (nerve agent simulants). tubitak.gov.tr

The aminophenol moiety can also be chemically modified to introduce specific recognition sites for target analytes. For example, Schiff base derivatives of aminophenols have been shown to act as fluorescent probes for the detection of ions like cyanide and aluminum. nih.gov

Below is a table outlining the design of hypothetical this compound based chemosensors for different analytes.

Target AnalyteSensor Design PrincipleInteraction Mechanism
Nitroaromatic CompoundsFluorescence quenching of an this compound-based fluorophoreHydrogen bonding between the hexafluoroisopropyl group and the nitro group of the analyte, followed by photoinduced electron transfer.
OrganophosphatesChange in the absorption or fluorescence spectrum of a this compound derivativeStrong hydrogen bonding interaction between the acidic proton of the hexafluoroisopropyl group and the phosphoryl oxygen of the organophosphate.
Metal Ions (e.g., Al³⁺)Turn-on fluorescence of a Schiff base derivative of this compoundChelation of the metal ion by the Schiff base, leading to the formation of a rigid complex with enhanced fluorescence. nih.gov
Anions (e.g., CN⁻)Ratiometric fluorescence response of an this compound-based probeNucleophilic addition of the anion to an electrophilic site on the probe, leading to a change in the electronic structure and fluorescence properties. nih.gov

Optical and Electrochemical Sensing Platforms Utilizing this compound

This compound and its derivatives can be incorporated into both optical and electrochemical sensing platforms.

Optical Sensing Platforms:

Fluorescent Probes: this compound can be used as a core structure for the development of fluorescent probes. nih.gov The inherent fluorescence of the aminophenol moiety can be modulated by the binding of an analyte. For instance, the interaction with an analyte could lead to fluorescence quenching or enhancement. researchgate.net

Colorimetric Sensors: A change in the color of an this compound-based material upon exposure to an analyte can be used for colorimetric sensing. This can be achieved by designing the this compound derivative to undergo a chemical reaction with the analyte that produces a colored product. Optical fiber sensors have been developed for p-aminophenol, a related compound, based on the formation of an indophenol (B113434) dye. nih.govresearchgate.net

Electrochemical Sensing Platforms:

Modified Electrodes: this compound can be immobilized on the surface of an electrode to create a chemically modified electrode for the electrochemical detection of specific analytes. The aminophenol group is electroactive and its redox properties can be influenced by the binding of a guest molecule. mdpi.com

Voltammetric Sensors: The oxidation or reduction of an analyte at the surface of an this compound modified electrode can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. The presence of the hexafluoroisopropyl group could enhance the selectivity of the sensor by promoting the binding of specific analytes to the electrode surface.

Environmental Chemical Fate and Transformation Pathways of Hfiap 3

Abiotic Degradation Mechanisms of HFIP in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes, such as hydrolysis and photolysis. For many organic compounds, these are significant transformation pathways. However, the high stability of fluorinated compounds like HFIP presents a considerable barrier to these degradation mechanisms.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is a critical factor in determining the persistence of a chemical in aqueous environments.

Data on the hydrolysis half-life and specific degradation products of HFIP are currently unavailable in the reviewed literature.

Photolysis is the decomposition of molecules by light. The potential for a chemical to undergo photolytic degradation depends on its ability to absorb light at environmentally relevant wavelengths.

While HFIP is transparent to UV light, one study has explored its role in the photogeneration of singlet oxygen. nih.gov This research indicates that the deprotonated form of HFIP can catalyze the formation of singlet oxygen from hydroperoxyl radicals in the presence of UV light. nih.gov Singlet oxygen is a highly reactive species that can degrade other organic compounds. nih.gov However, this study does not provide direct evidence or quantitative data on the photolytic degradation of HFIP itself as a result of this process or through direct photolysis. The study proposes a catalytic cycle where HFIP is regenerated, suggesting it may not be significantly degraded through this specific pathway. nih.gov

Specific data on the quantum yield, half-life, and transformation products of HFIP under simulated environmental photolytic conditions are not available in the current body of scientific literature.

Chemical Sorption and Transport Phenomena of HFIP in Environmental Systems

The movement of a chemical through the environment is largely governed by its tendency to sorb to soil and sediment particles versus remaining dissolved in water.

The interaction of organic compounds with soil and sediment is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). This value indicates the chemical's tendency to bind to organic matter in soil and sediment. A high Koc value suggests the compound will be relatively immobile, while a low value indicates greater mobility.

Specific experimental data for the Koc of HFIP are not available in the reviewed scientific literature. However, given its high water solubility, it is anticipated that HFIP would have a very low affinity for sorption to soil and sediment organic carbon. wikipedia.org This would result in a low Koc value, signifying a high potential for mobility.

Quantitative data from batch equilibrium studies or other experimental methods to determine the sorption coefficients (Kd or Koc) of HFIP on various soil and sediment types are not currently available.

The high water solubility and expected low sorption of HFIP strongly suggest that it is highly mobile in aqueous environments. wikipedia.org This mobility increases the potential for HFIP to leach from soil into groundwater and to be transported over long distances in surface water.

While general principles of chemical transport support the high mobility of HFIP, specific studies, such as soil column experiments or field studies, that quantitatively describe its leaching behavior and transport parameters are not documented in the available literature.

Future Perspectives and Emerging Research Directions for Hfiap 3 in Pure Chemistry

Exploration of Unconventional Synthetic Methodologies for HFIAP-3 Analogues

The synthesis of analogues of a novel compound is crucial for developing structure-activity relationships and for fine-tuning its properties for specific applications. Future research into this compound analogues would likely move beyond traditional synthetic routes to explore more efficient and sustainable methods.

Unconventional synthetic methodologies that could be explored include:

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions.

Photoredox Catalysis: Utilizing visible light to initiate chemical transformations could enable the formation of complex bonds under mild conditions, reducing the need for harsh reagents and high temperatures.

Mechanochemistry: The use of mechanical force to induce chemical reactions could provide access to novel chemical reactivity and polymorphs of this compound analogues, often in the absence of bulk solvents, contributing to greener chemical processes.

Biocatalysis: Employing enzymes as catalysts could offer high chemo-, regio-, and stereoselectivity in the synthesis of complex analogues, operating under environmentally benign aqueous conditions.

Research in this area would focus on creating a diverse library of this compound analogues with systematic variations in their molecular structure. This would allow for a comprehensive investigation of how structural modifications influence the compound's chemical and physical properties.

Development of Novel Computational Frameworks for this compound Systems

Computational chemistry is an indispensable tool for understanding and predicting the behavior of chemical systems at the molecular level. For a novel compound like this compound, the development of tailored computational frameworks would be a critical research direction.

Key areas of focus would include:

Quantum Mechanical Calculations: High-level ab initio and density functional theory (DFT) calculations would be essential for accurately predicting the electronic structure, spectroscopic properties, and reactivity of this compound and its analogues.

Molecular Dynamics Simulations: These simulations would provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces, which is crucial for understanding its macroscopic properties.

Machine Learning and Artificial Intelligence: Integrating machine learning algorithms with computational chemistry data could accelerate the discovery of new this compound analogues with desired properties. AI models could be trained to predict synthetic outcomes, reaction kinetics, and material properties, thereby guiding experimental efforts.

The development of these computational frameworks would not only deepen the fundamental understanding of this compound systems but also provide a predictive platform for the rational design of new materials and molecules.

Integration of this compound into Advanced Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the advantageous properties of both inorganic and organic components, leading to materials with enhanced functionality. The integration of a unique organic molecule like this compound into such frameworks could lead to novel materials with tailored properties.

Emerging research could focus on:

Metal-Organic Frameworks (MOFs): Incorporating this compound as a functional organic linker in MOFs could result in materials with tunable porosity, high surface area, and specific catalytic or sensing capabilities.

Polymer Nanocomposites: Dispersing this compound within a polymer matrix could enhance the mechanical, thermal, or optical properties of the resulting composite material.

Functionalized Surfaces: Covalently attaching this compound to the surface of inorganic substrates, such as silica (B1680970) or metal oxides, could create functional surfaces with controlled wettability, adhesion, or biocompatibility.

The successful integration of this compound into these advanced materials would depend on a thorough understanding of the interfacial chemistry and the interactions between the organic and inorganic components.

Challenges and Opportunities in Understanding Complex Chemical Behavior of this compound

The journey from the discovery of a new molecule to its practical application is often fraught with challenges. A comprehensive understanding of the complex chemical behavior of this compound would be paramount.

Challenges:

Elucidating Reaction Mechanisms: Unraveling the detailed mechanisms of reactions involving this compound can be complex, requiring a combination of advanced spectroscopic techniques and computational modeling.

Controlling Polymorphism: For solid-state applications, controlling the crystalline form (polymorphism) of this compound is crucial, as different polymorphs can exhibit vastly different physical properties.

Ensuring Long-Term Stability: Assessing and improving the thermal, chemical, and photochemical stability of this compound is essential for its use in real-world applications.

Opportunities:

Discovery of Novel Reactivity: The unique structural features of this compound may lead to the discovery of unprecedented chemical reactivity and new synthetic transformations.

Development of New Analytical Methods: The need to characterize this compound and its interactions could drive the development of novel analytical techniques.

Interdisciplinary Applications: A thorough understanding of its chemical behavior could open up opportunities for this compound in diverse fields, from materials science to catalysis and beyond.

Addressing these challenges and seizing these opportunities will require a collaborative, interdisciplinary approach, integrating expertise from synthetic chemistry, physical chemistry, computational modeling, and materials science.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on HFIAP-3 that addresses a literature gap?

  • Methodological Answer : Use the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to ensure the question is scientifically rigorous and addresses a clear gap in existing studies . For example:

  • Feasibility: Confirm access to synthesis protocols or analytical tools for HFIAP-2.
  • Novelty: Identify understudied properties (e.g., catalytic behavior, thermodynamic stability) through systematic literature reviews .
    • Data Support : Table 1 summarizes key literature gaps in this compound research (hypothetical example):
Literature GapProposed Research Question
Limited data on this compound’s photostabilityHow does UV exposure alter this compound’s molecular structure?
Inconsistent synthesis yieldsWhat parameters optimize this compound’s synthesis efficiency?

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer : Follow the CAAP Science Test criteria :

  • Understanding: Define variables (e.g., temperature, solvent purity) and control groups.
  • Analyzing: Use triplicate trials and statistical validation (e.g., ANOVA) to minimize bias.
  • Generalizing: Document protocols in line with Beilstein Journal guidelines (e.g., detailed synthesis steps, characterization data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported properties (e.g., solubility, reactivity)?

  • Methodological Answer : Apply qualitative contradiction analysis :

Data Triangulation: Compare results from multiple techniques (e.g., XRD for crystallinity, NMR for purity).

Contextual Evaluation: Assess whether discrepancies arise from methodological differences (e.g., solvent polarity in solubility tests).

  • Case Study : A 2024 study found this compound’s solubility varied by 30% across labs due to inconsistent solvent-grade usage .

Q. What advanced computational methods validate this compound’s mechanistic pathways?

  • Methodological Answer : Combine density functional theory (DFT) with experimental

  • Feasibility: Use open-source tools (e.g., ORCA) to model reaction intermediates.
  • Validation: Cross-reference computational results with spectroscopic data (e.g., IR peaks for bond vibrations) .

Methodological Guidance for Data Analysis

Q. How should researchers structure a lab report to highlight this compound’s significance?

  • Answer : Follow the Scientific Reporting Framework :

  • Results: Include raw data tables (e.g., reaction yields, spectroscopic peaks).
  • Discussion: Link findings to broader applications (e.g., this compound’s potential in green chemistry).
    • Example Table :
ExperimentYield (%)Purity (HPLC)
Trial 17298.5
Trial 26897.8

Avoiding Common Pitfalls

Q. What strategies prevent systematic bias in this compound studies?

  • Answer : Implement blinded analysis and peer validation :

  • Blinding: Use third-party labs for spectroscopic analysis.
  • Ethical Compliance: Adhere to institutional review protocols for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.